molecular formula C7H6BrNO4 B7467000 (2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate

(2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate

Cat. No. B7467000
M. Wt: 248.03 g/mol
InChI Key: BWWFGGVQMKUSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-5-bromo-2-furoic acid and is widely used in the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of (2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophiles, leading to the formation of new chemical entities. It is also believed that this compound can act as a protecting group for various functional groups, including amino and carboxylic acid groups.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it is believed that this compound has low toxicity and is relatively stable under physiological conditions. It is also believed that this compound can be metabolized by various enzymes in the body, leading to the formation of various metabolites.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate in lab experiments include its ease of synthesis, low toxicity, and versatile applications. This compound can be used in the synthesis of various bioactive compounds and can act as a protecting group for various functional groups. However, the limitations of using this compound include its relatively low yield of synthesis and the lack of extensive studies on its biochemical and physiological effects.

Future Directions

There are various future directions for the research on (2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate. Some of these directions include the development of new synthetic methods for this compound, the study of its biochemical and physiological effects, and the synthesis of new bioactive compounds using this compound as a starting material. Additionally, the use of this compound in the development of new peptide-based drugs and the study of its potential applications in various fields, including medicine and agriculture, are also areas of future research.

Synthesis Methods

The synthesis of (2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate involves the reaction of 5-bromo-2-furoic acid with Boc anhydride and triethylamine in dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified through column chromatography. The overall yield of the synthesis is around 70-80%.

Scientific Research Applications

(2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate has various scientific research applications, including the synthesis of peptide-based drugs and the development of new chemical entities. This compound is widely used in the synthesis of various bioactive compounds, including antitumor agents, anti-inflammatory agents, and antifungal agents. It is also used in the synthesis of various amino acids and peptides, including Boc-L-phenylalanine and Boc-L-leucine.

properties

IUPAC Name

(2-amino-2-oxoethyl) 5-bromofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4/c8-5-2-1-4(13-5)7(11)12-3-6(9)10/h1-2H,3H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWFGGVQMKUSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-2-oxoethyl) 5-bromofuran-2-carboxylate

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